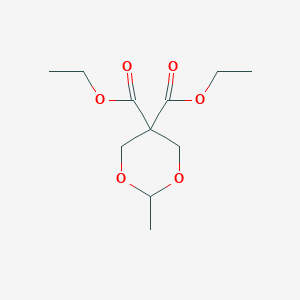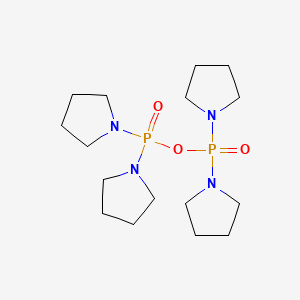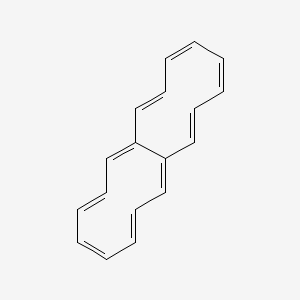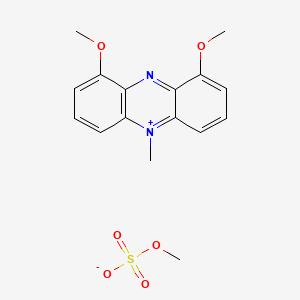
1,9-Dimethoxy-5-methylphenazinium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is a photochemically stable electron-transport mediator. It is known for its ability to mediate electron transfer between NAD(P)H and various electron acceptors such as tetrazolium dyes . This compound is widely used in biochemical and medical research due to its stability and versatility.
Preparation Methods
The synthesis of 1,9-Dimethoxy-5-methylphenazinium methyl sulfate typically involves the preparation of the starting material, 1-methoxyphenazine, which is then methylated . The reaction conditions often include the use of ligroin for recrystallization and specific temperature controls to ensure purity and yield . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
1,9-Dimethoxy-5-methylphenazinium methyl sulfate undergoes several types of chemical reactions:
Oxidation and Reduction: It acts as an electron carrier, facilitating redox reactions between NAD(P)H and electron acceptors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions: Typical reagents include NAD(P)H and tetrazolium dyes, with reactions often conducted in aqueous solutions at controlled pH levels.
Major Products: The reduced form of the compound converts tetrazolium salt to purple precipitate formazan.
Scientific Research Applications
1,9-Dimethoxy-5-methylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates the study of dehydrogenase activities by acting as an electron carrier.
Medicine: Employed in diagnostic assays to measure enzyme activities.
Industry: Utilized in the manufacturing of diagnostic kits and biochemical assays.
Mechanism of Action
The compound exerts its effects by mediating electron transfer between NAD(P)H and electron acceptors . It does not deteriorate upon storage under scattered light, making it highly stable for laboratory use . The molecular targets include NAD(P)H and various dehydrogenases, with pathways involving the reduction of tetrazolium salts to formazan .
Comparison with Similar Compounds
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron carrier . Similar compounds include:
5-Methylphenazinium methyl sulfate:
1-Hydroxy-5-methylphenazinium methyl sulfate: Another electron carrier with slightly different properties.
2-Amino-5-methylphenazinium methyl sulfate: Used in specific biochemical assays.
Properties
CAS No. |
40816-82-8 |
|---|---|
Molecular Formula |
C16H18N2O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,9-dimethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H15N2O2.CH4O4S/c1-17-10-6-4-8-12(18-2)14(10)16-15-11(17)7-5-9-13(15)19-3;1-5-6(2,3)4/h4-9H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JQSLVUANVHGGSV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=C1C=CC=C3OC)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


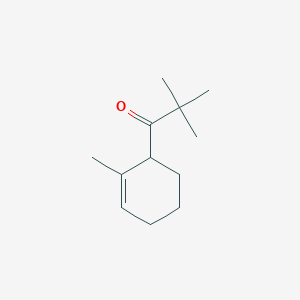

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
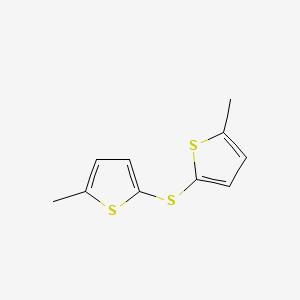
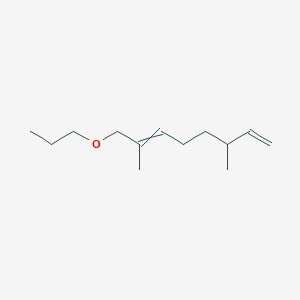
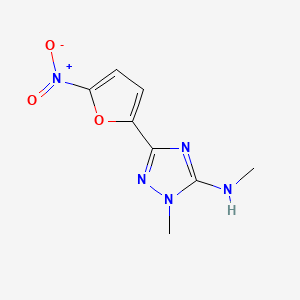
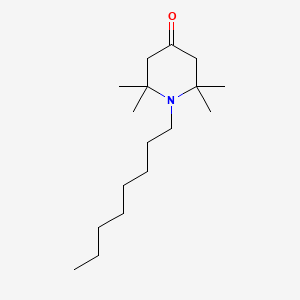
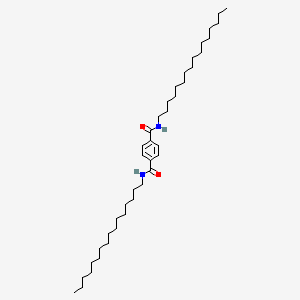
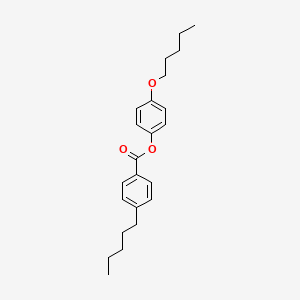

![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
